molecular formula C12H23NO4 B558485 Boc-D-MeIle-OH CAS No. 267223-87-0

Boc-D-MeIle-OH

Cat. No. B558485
M. Wt: 245,32 g/mole
InChI Key: HTBIAUMDQYXOFG-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-MeIle-OH, also known as N-(tert-butoxycarbonyl)-N-methyl-D-isoleucine or (2R,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylpentanoic acid, is a compound with the molecular formula C12H23NO4 . It has a molecular weight of 245.32 g/mol . The compound is used in scientific research and has various synonyms .


Molecular Structure Analysis

The molecular structure of Boc-D-MeIle-OH can be represented by the InChI string InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9-/m1/s1 . The compound has a topological polar surface area of 66.8 Ų .


Physical And Chemical Properties Analysis

Boc-D-MeIle-OH has a molecular weight of 245.32 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It has a rotatable bond count of 6 . The exact mass and monoisotopic mass of Boc-D-MeIle-OH are both 245.16270821 g/mol .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

BOC protection is a method used in organic synthesis to protect amines. The BOC group (tert-butyloxycarbonyl) is added to the amine group to prevent it from reacting during certain stages of synthesis .

Methods of Application

The BOC protection of amines is achieved in catalyst and solvent-free media under mild reaction conditions. This method does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

Results or Outcomes

The products of this method were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis. This green and eco-friendly route allows for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

Environmentally Conscious In-Water Peptide Synthesis Using Boc Strategy

Specific Scientific Field

This application falls under the field of Peptide Research and Therapeutics .

Summary of the Application

In the pursuit of more environmentally balanced methods of peptide synthesis, researchers are focusing on developing organic solvent-free synthetic methods using water, an environmentally friendly solvent . The Boc strategy is well-known to be suitable for industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of the Boc group .

Methods of Application

The in-water peptide synthesis using the Boc strategy is based on MW-assisted coupling reaction of nanosized reactants, nanoparticles, and nanomicelles . This method is environmentally conscious as it does not involve organic solvents .

Results or Outcomes

The Boc strategy has been recognized as a significant route to protection, especially in the context of green chemistry/sustainable technology . It has been used in the synthesis of peptides, which are attracting much attention as bio-derived functional substances .

Green Chemistry/Sustainable Technology

Specific Scientific Field

This application falls under the field of Green Chemistry/Sustainable Technology .

Summary of the Application

There is increasing interest in more eco-friendly practical approaches for pharmaceutical and fine chemical syntheses. This advanced growth area is recognized as green chemistry/sustainable technology . The nitrogen-containing carbamate or BOC amine compounds are frequently found in pharmaceutical and biologically active molecules in organic synthesis .

Methods of Application

One of the more significant routes to protection involves the use of BOC anhydride, which has been studied over various catalytic and solvent systems . Some examples include DMAP, Lewis acid catalysts such as Zr (ClO 4) 2 ·6H 2 O; Brønsted acid ionic liquids [ (HMIm)BF 4 ]; functionalized silica, H 3 PW 12 O 40, and montmorillonite K10 .

Results or Outcomes

The above studies showed that some processes required long reaction times, some were carried out under harsh reaction conditions, and others required purification steps such as column chromatography . In addition, these processes involving catalysts and solvents sometimes required purification of the solvents, as well as catalyst washing, post reaction .

Safety And Hazards

The specific safety and hazards information for Boc-D-MeIle-OH is not provided in the search results. For detailed safety data, it is recommended to refer to the Safety Data Sheet (SDS) of the compound .

properties

IUPAC Name

(2R,3R)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBIAUMDQYXOFG-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427152
Record name Boc-D-MeIle-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-MeIle-OH

CAS RN

267223-87-0
Record name Boc-D-MeIle-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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